molecular formula C12H6ClF3O2 B2507784 5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde CAS No. 58110-58-0

5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde

Cat. No. B2507784
CAS RN: 58110-58-0
M. Wt: 274.62
InChI Key: ONQGWRANUXCWOH-UHFFFAOYSA-N
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Description

The compound 5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde is a chemical of interest due to its potential applications in various fields, including pharmaceuticals and materials science. While the provided papers do not directly discuss this exact compound, they do provide valuable insights into related furan carbaldehydes and their derivatives, which can be used to infer some properties and reactions of the compound .

Synthesis Analysis

The synthesis of furan carbaldehydes and their derivatives is a topic of interest in the field of green chemistry. For instance, the production of acid chloride derivatives from precursor aldehydes like 5-(chloromethyl)furfural (CMF) can be achieved through the treatment with tert-butyl hypochlorite, a reagent prepared from commercial bleach and tert-butanol . This method could potentially be adapted for the synthesis of this compound by substituting the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of furan carbaldehydes can be investigated using various spectroscopic techniques. For example, the infrared spectrum, structural, and optical properties of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, were studied using both experimental and theoretical methods, including density functional theory (DFT) calculations . These methods could be applied to this compound to determine its optimized molecular structure and vibrational frequencies.

Chemical Reactions Analysis

Furan-2-carbaldehydes can serve as C1 building blocks in the synthesis of bioactive compounds. For instance, they have been used to synthesize quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage . This suggests that this compound could potentially undergo similar reactions, leading to the formation of novel bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carbaldehydes can be deduced from spectroscopic investigations. For example, the vibrational spectroscopic investigations of 5-(4-fluor-phenyl)-furan-2-carbaldehyde provided insights into the stability of the molecule and the possible sites for electrophilic and nucleophilic attacks . Additionally, surface-enhanced Raman spectroscopy (SERS) can be used to study the adsorption of these molecules on metal surfaces, which is crucial for understanding their reactivity and potential catalytic applications .

Scientific Research Applications

Thermodynamic Properties and Synthesis

Research on compounds structurally related to 5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde has explored their thermodynamic properties and synthesis methods. For example, studies have determined the thermodynamic properties of similar furan-2-carbaldehyde compounds, contributing to the optimization of their synthesis, purification, and applications. These properties provide insight into the theoretical nature and potential uses of such compounds in various scientific fields (Dibrivnyi et al., 2015).

Chemical Reactions and Derivatives

The Knoevenagel condensation reactions of related compounds with active methyl or methylene groups have been explored, leading to the synthesis of various derivatives. Such studies not only shed light on the chemical reactivity of these compounds but also open avenues for creating novel materials with potential applications in organic chemistry and materials science (Gajdoš, Miklovič, & Krutošíková, 2006).

Spectroscopic Investigations

Spectroscopic techniques like infrared and FT-Raman have been employed to study the structural and vibrational aspects of furan-2-carbaldehyde compounds. These investigations help in understanding the molecular structure and behavior of such compounds, which is crucial for their application in various scientific domains (Iliescu et al., 2002).

Antioxidant and Antimicrobial Properties

Some derivatives of furan-2-carbaldehyde have been synthesized and tested for their antioxidant and antimicrobial properties. This line of research highlights the potential of these compounds in pharmaceutical and biomedical applications, where they could serve as the basis for developing new therapeutic agents (Prabakaran, Manivarman, & Bharanidharan, 2021).

Catalysis and Green Chemistry

The use of furan-2-carbaldehydes in green chemistry has been demonstrated through their application as C1 building blocks in the synthesis of bioactive quinazolin-4(3H)-ones. This research emphasizes the role of such compounds in sustainable chemistry practices, leveraging biomass-derived chemicals for the synthesis of valuable organic compounds (Yu et al., 2018).

The chemical compound "this compound" has been investigated in various scientific studies for its potential applications and characteristics. Here is a summary of the findings:

Thermodynamic Properties

Research on similar furan-2-carbaldehyde derivatives, such as 5(nitrophenyl) furan-2-carbaldehyde isomers, has focused on determining their thermodynamic properties. These studies can provide insights into the optimization processes for the synthesis, purification, and application of compounds like this compound. The determination of properties like standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation can contribute significantly to the theoretical knowledge and practical applications of these compounds (Dibrivnyi et al., 2015).

Reaction Studies

Investigations into the reactions of structurally similar compounds, such as 5-[3-(trifluoromethyl)-phenyl]furan-2-carbaldehyde, have explored Knoevenagel condensations with compounds containing an active methyl or methylene group. These studies offer valuable insights into the reactivity of this compound and its potential in synthetic organic chemistry, including the effects of microwave irradiation on condensation reactions (Gajdoš et al., 2006).

Synthesis of Derivatives

The synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines from compounds like 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde demonstrates the potential of using this compound as a precursor in the synthesis of biologically and pharmacologically relevant derivatives. These studies highlight the versatility of furan-2-carbaldehyde derivatives in organic synthesis and their application in the development of new compounds with potential biological activities (Palka et al., 2014).

Spectroscopic Analysis

Vibrational spectroscopic investigations of related compounds, such as 5-(4-fluor-phenyl)-furan-2 carbaldehyde, provide insights into the molecular structure and stability of these compounds. Such studies can be pivotal in understanding the structural aspects and electronic properties of this compound, aiding in its application in material science and molecular engineering (Iliescu et al., 2002).

properties

IUPAC Name

5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3O2/c13-10-3-1-7(5-9(10)12(14,15)16)11-4-2-8(6-17)18-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQGWRANUXCWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973693
Record name 5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58110-58-0
Record name 5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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